molecular formula C20H22Cl3N3O3S B4008012 4-chloro-N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide

4-chloro-N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide

Cat. No. B4008012
M. Wt: 490.8 g/mol
InChI Key: SGXLJXNOAHXUQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-chloro-N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide is a compound of interest in the field of medicinal chemistry, particularly due to its structural characteristics and potential pharmacological activities. It belongs to a class of benzenesulfonamide compounds, which are known for their diverse biological activities.

Synthesis Analysis

The synthesis of related benzenesulfonamide compounds typically involves reactions with piperazine heterocycles. These compounds are synthesized using specific reagents and conditions that influence the yield and purity of the final product (Jun-Li Xiao et al., 2022).

Molecular Structure Analysis

The molecular structure of benzenesulfonamide compounds, including this specific compound, is usually analyzed using density functional theory (DFT) and x-ray single crystal diffraction. These methods provide insights into the optimized structures, molecular electrostatic potential, and leading molecular orbital (Jun-Li Xiao et al., 2022).

Scientific Research Applications

Environmental Impact and Remediation Strategies

Research on chlorobenzenes (CBs), compounds structurally related to the given chemical, highlights their environmental persistence and toxicity. CBs are detected across different environmental compartments, posing risks due to their potential transfer in the food chain. Their widespread presence, linked to historical agricultural and industrial use, necessitates effective remediation strategies. Studies suggest that dechlorination and biodegradation are key processes for mitigating CBs' environmental impact. Techniques combining these processes offer promising remediation tools for contaminated soils, aiming at reducing CBs' environmental footprint (F. Brahushi et al., 2017).

Pharmacological Applications

Piperazine derivatives, sharing a functional group with the mentioned compound, have shown significant pharmacological relevance. These derivatives are utilized in clinical applications ranging from treating depression and psychosis to anxiety. The metabolism of such compounds involves extensive pre-systemic and systemic processing, including N-dealkylation to form 1-aryl-piperazines, which are pivotal for their therapeutic effects. This understanding aids in the development of novel treatments with enhanced efficacy and reduced side effects (S. Caccia, 2007).

Antimicrobial and Environmental Safety

The environmental and health safety of compounds related to chlorophenols and their derivatives, including potential antimicrobial properties and concerns regarding their persistence and toxicity, is crucial. Research addressing the occurrence, fate, and behavior of related compounds in aquatic environments sheds light on their biodegradability and potential for forming more toxic by-products. Such insights are vital for evaluating the environmental safety of new chemicals and developing guidelines for their safe use and disposal (Camille Haman et al., 2015).

Mechanism of Action

The mechanism of action would depend on the intended use of the compound. For example, many sulfonamides are used as antibiotics and work by inhibiting bacterial synthesis of folic acid .

Future Directions

The future directions for research and development would depend on the properties and potential applications of the compound. This could range from medicinal chemistry if the compound has biological activity, to materials science if the compound has unique physical properties .

properties

IUPAC Name

4-chloro-N-[(3,4-dichlorophenyl)methyl]-N-[2-(4-methylpiperazin-1-yl)-2-oxoethyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H22Cl3N3O3S/c1-24-8-10-25(11-9-24)20(27)14-26(13-15-2-7-18(22)19(23)12-15)30(28,29)17-5-3-16(21)4-6-17/h2-7,12H,8-11,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGXLJXNOAHXUQE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)CN(CC2=CC(=C(C=C2)Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H22Cl3N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

490.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
4-chloro-N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide
Reactant of Route 2
Reactant of Route 2
4-chloro-N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide
Reactant of Route 3
Reactant of Route 3
4-chloro-N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide
Reactant of Route 4
Reactant of Route 4
4-chloro-N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide
Reactant of Route 5
Reactant of Route 5
4-chloro-N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide
Reactant of Route 6
Reactant of Route 6
4-chloro-N-(3,4-dichlorobenzyl)-N-[2-(4-methyl-1-piperazinyl)-2-oxoethyl]benzenesulfonamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.